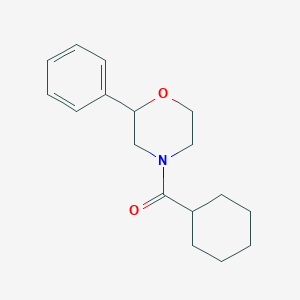![molecular formula C18H22ClN5OS B2979645 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-35-4](/img/structure/B2979645.png)
5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a thiazolotriazole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
-
Formation of the Thiazolotriazole Core: : The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved by reacting 2-ethylthiazole with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiazolotriazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃).
-
Attachment of the Methylpiperazine Moiety: : The final step involves the alkylation of the intermediate with 4-methylpiperazine. This is typically carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group on the thiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, although detailed studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group suggests it could bind to hydrophobic pockets, while the piperazine moiety may interact with polar or charged residues.
相似化合物的比较
Similar Compounds
5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a methyl group instead of an ethyl group.
5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
5-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-6-4-5-7-13(12)19)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMYEXCANWIJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)




![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)



